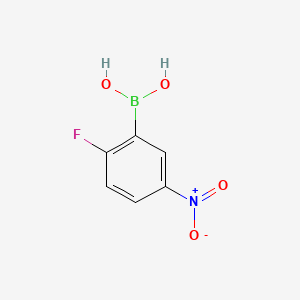

2-Fluoro-5-nitrophenylboronic acid

Description

Historical Context and Evolution of Boronic Acid Chemistry

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. wikipedia.orgmolecularcloud.orgwiley-vch.de Initially, these compounds were considered chemical curiosities. However, the landscape of organic synthesis was profoundly changed with the advent of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction first reported in 1979. nih.govthermofisher.com This Nobel Prize-winning reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, propelled boronic acids to the forefront of synthetic chemistry. nih.govthermofisher.comlibretexts.org Over the decades, continuous research has led to the development of more robust catalysts and milder reaction conditions, expanding the scope and utility of boronic acids in both academic and industrial settings. libretexts.org

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are particularly valued as synthetic intermediates due to their remarkable versatility. nih.govresearchgate.net They are key participants in the Suzuki-Miyaura coupling, a powerful method for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.govchem-soc.si Beyond C-C bond formation, arylboronic acids are also utilized in Chan-Lam and Liebeskind-Srogl coupling reactions to form carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.org Their ability to form reversible covalent complexes with diols has also led to their use in sensors and purification systems. wikipedia.orgmolecularcloud.org The properties of arylboronic acids can be fine-tuned by the substituents on the aromatic ring, allowing for a high degree of control over their reactivity and application. researchgate.net

Overview of Fluorinated and Nitrated Aromatic Compounds in Synthesis

The incorporation of fluorine atoms and nitro groups into aromatic rings significantly influences the parent molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comnumberanalytics.com

Fluorinated Aromatic Compounds: The introduction of fluorine, the most electronegative element, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnumberanalytics.comacs.org This makes fluorinated aromatics highly valuable in medicinal chemistry for enhancing the efficacy and pharmacokinetic profiles of drugs. numberanalytics.commdpi.comresearchgate.net They are found in a wide range of pharmaceuticals, including antibiotics and anticancer agents, as well as in agrochemicals and advanced materials like liquid crystals and polymers. numberanalytics.comresearchgate.net

Nitrated Aromatic Compounds: The nitro group is a strong electron-withdrawing group that plays a crucial role in organic synthesis. numberanalytics.comnumberanalytics.comscispace.com Aromatic nitro compounds are key intermediates in the production of anilines (via reduction), which are precursors to a vast array of dyes, pigments, and pharmaceuticals. numberanalytics.comwikipedia.org The nitro group can also act as a directing group in electrophilic aromatic substitution and can be transformed into various other functional groups, highlighting its synthetic versatility. numberanalytics.comscispace.com

Defining the Research Scope for 2-Fluoro-5-nitrophenylboronic acid

This article focuses specifically on the chemical compound This compound . The presence of both a fluorine atom and a nitro group on the phenylboronic acid scaffold makes it a particularly interesting building block. The electron-withdrawing nature of both substituents is expected to influence its reactivity in cross-coupling reactions. This article will explore the synthesis, properties, and key applications of this specific arylboronic acid, providing a detailed overview of its role in contemporary chemical research.

Structure

2D Structure

Properties

IUPAC Name |

(2-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFEPQKPQIRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376866 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819849-20-2 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for 2 Fluoro 5 Nitrophenylboronic Acid

Conventional Synthetic Routes to Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. yonedalabs.com Several general methods have been developed to access this important class of compounds.

Suzuki-Miyaura Cross-Coupling Precursors and Conditions

While arylboronic acids are reagents for the Suzuki-Miyaura reaction, the principles of this reaction are foundational to understanding their importance. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide or triflate. vu.nlfishersci.co.uk

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The choice of these components is crucial for achieving high yields and can be tailored to the specific substrates being used.

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). yonedalabs.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. vu.nlsci-hub.se |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences reaction rate and outcome. vu.nlsci-hub.se |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters (e.g., pinacol (B44631) esters) | The nucleophilic partner, providing the aryl group. yonedalabs.comfishersci.co.uk |

| Organic Halide | Aryl iodides, bromides, chlorides, or triflates | The electrophilic partner. Reactivity order is generally I > Br > OTf > Cl. fishersci.co.uk |

This table presents common reagents and conditions for the Suzuki-Miyaura cross-coupling reaction. The specific combination depends on the substrates and desired outcome.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective synthesis of substituted aromatic compounds, including arylboronic acids. wikipedia.org This method relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium). wikipedia.orgorganic-chemistry.org This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized aryllithium intermediate. baranlab.orgnih.gov

This intermediate can then be quenched with an electrophile. For the synthesis of boronic acids, a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is used as the electrophile. nih.gov Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired arylboronic acid. The strength of the DMG influences the efficiency of the lithiation. baranlab.orgnih.gov

Table 2: Common Directed Metalation Groups (DMGs) and Reagents

| Directed Metalation Group (DMG) | Metalating Agent | Electrophile for Borylation |

| -OCONEt₂ (carbamate) | s-BuLi/TMEDA | B(OiPr)₃ |

| -OMe (methoxy) | n-BuLi or t-BuLi | B(OMe)₃ |

| -NHR (amine) | t-BuLi | B(OiPr)₃ |

| -CONR₂ (amide) | s-BuLi/TMEDA | B(OMe)₃ |

| -F (fluoro) | LDA, n-BuLi | B(OiPr)₃ |

This table showcases various directing groups and the typical reagents used in directed ortho-metalation for the synthesis of arylboronic acids. TMEDA = Tetramethylethylenediamine, LDA = Lithium diisopropylamide.

Halogen-Metal Exchange and Borylation

Halogen-metal exchange is a fundamental and widely used method for converting aryl halides into organometallic reagents, which can then be used to synthesize arylboronic acids. wikipedia.org This reaction is particularly effective for aryl bromides and iodides. It involves treating the aryl halide with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.orgacsgcipr.org

The reaction results in the exchange of the halogen atom for the lithium atom, generating an aryllithium species. acs.org This highly reactive intermediate is then immediately trapped by reaction with a boron electrophile, such as triisopropyl borate or trimethyl borate. google.com The final step is acidic hydrolysis to yield the arylboronic acid. The rate of exchange is generally faster for iodine than for bromine. wikipedia.org

Specific Synthetic Approaches for 2-Fluoro-5-nitrophenylboronic Acid

The synthesis of this compound requires methods that are tolerant of the electron-withdrawing nitro group and the fluoro substituent.

Synthesis from Halogenated Precursors

A highly plausible and common route to this compound is through the halogen-metal exchange of a suitably substituted precursor. A logical starting material for this synthesis is 1-bromo-2-fluoro-5-nitrobenzene .

The synthesis proceeds via a lithium-halogen exchange reaction. The bromo group is significantly more reactive towards organolithium reagents than the fluoro group, allowing for selective metalation. The procedure involves dissolving 1-bromo-2-fluoro-5-nitrobenzene in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and cooling it to a very low temperature (typically -78°C to -100°C). An alkyllithium reagent, such as n-butyllithium, is added slowly to form the (2-fluoro-5-nitrophenyl)lithium intermediate. This highly reactive species is immediately quenched by the addition of a trialkyl borate, like triisopropyl borate. The reaction is then warmed and hydrolyzed with an acid to produce the final this compound product.

A similar, documented process describes the preparation of 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene (B142099) using lithium diisopropylamide (LDA) for lithiation, followed by quenching with trimethyl borate. google.com This demonstrates the feasibility of selective lithiation ortho to a fluorine atom in the presence of a bromine atom on the same ring.

Borono-deamination Approaches

An alternative strategy for synthesizing arylboronic acids is through the borylation of an arylamine via a diazonium salt intermediate, a process known as borono-deamination. This method is particularly useful when the corresponding aniline (B41778) is more accessible than the aryl halide. The starting material for this approach would be 2-fluoro-5-nitroaniline (B1294389) . nih.govsigmaaldrich.com

The synthesis involves the diazotization of the aniline. 2-Fluoro-5-nitroaniline is treated with a nitrite (B80452) source, such as amyl nitrite or tert-butyl nitrite, in an appropriate solvent like acetonitrile. frontiersin.org This generates a transient diazonium species. This intermediate is then reacted in situ with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction, often proceeding through a radical mechanism, results in the formation of the corresponding pinacol boronate ester. Subsequent hydrolysis of the ester yields the target this compound. This method offers mild reaction conditions and tolerates a wide range of functional groups. frontiersin.org

Considerations for Regioselectivity and Yield Optimization

The strategic placement of the boronic acid group on the phenyl ring is paramount in the synthesis of this compound. The directing effects of the existing substituents—the fluorine atom and the nitro group—play a crucial role in determining the position of borylation. The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. In the case of 1-fluoro-4-nitrobenzene, the positions ortho to the fluorine and meta to the nitro group are the same, leading to a strong directing effect towards the desired C2 position for borylation.

Several synthetic strategies can be employed to synthesize aryl boronic acids, with considerations for optimizing the yield. One common method involves the use of organolithium or Grignard reagents derived from the corresponding aryl halide. For instance, the synthesis can proceed via the lithiation of a halogenated precursor, such as 1-bromo-4-fluoro-2-nitrobenzene, followed by reaction with a trialkyl borate, like trimethyl borate, and subsequent acidic hydrolysis. Optimization of this process involves careful control of the reaction temperature, typically very low (e.g., -78 °C), to prevent side reactions and ensure the stability of the organometallic intermediate. The choice of solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, is also critical for the success of the reaction.

Another approach is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The yield of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. For example, the use of catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and a suitable base like potassium acetate (B1210297) can provide high yields.

The Sandmeyer-type borylation offers an alternative route starting from the corresponding aniline. Diazotization of 2-fluoro-5-nitroaniline followed by reaction with a boron source can yield the desired boronic acid. organic-chemistry.org This method can be advantageous due to the ready availability of the aniline precursor and can be performed under mild conditions. rsc.org

Table 1: Comparison of Synthetic Routes for Aryl Boronic Acids

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Organometallic Route | Aryl Halide | Organolithium or Grignard reagent, Trialkyl borate | Low temperature (-78 °C), Anhydrous solvent | High regioselectivity | Requires stringent anhydrous conditions, sensitive functional groups may not be tolerated |

| Miyaura Borylation | Aryl Halide | Bis(pinacolato)diboron, Palladium catalyst, Ligand, Base | Elevated temperature (e.g., 90 °C) | Good functional group tolerance, high yields | Cost of catalyst and ligands, potential for metal contamination |

| Sandmeyer Borylation | Arylamine | Sodium nitrite, Acid, Boron source | Mild conditions | Readily available starting materials, good for specific isomers | Diazonium intermediates can be unstable |

Synthesis of Derivatives and Analogues of this compound

Boronic acids are often converted to their corresponding boronic esters, such as pinacol esters, to enhance their stability, facilitate purification, and improve their handling characteristics. These esters are less prone to dehydration, which can lead to the formation of boroxines. The pinacol ester of this compound is a common and synthetically useful derivative.

A typical synthesis of this compound pinacol ester involves the palladium-catalyzed cross-coupling reaction of 2-bromo-1-fluoro-4-nitrobenzene with bis(pinacolato)diboron. The reaction is generally carried out in a solvent like 1,4-dioxane, using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride and a base like potassium acetate. The reaction mixture is heated, and upon completion, the product is isolated through extraction and purified by chromatography. A reported synthesis using these conditions achieved a yield of 87.3%.

Table 2: Synthesis of this compound Pinacol Ester

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield |

| 2-Bromo-1-fluoro-4-nitrobenzene | Bis(pinacolato)diboron | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Potassium acetate | 1,4-Dioxane | 90 °C | 87.3% |

The reactivity of this compound and its derivatives can be fine-tuned by introducing or modifying substituents on the aromatic ring. These modifications can alter the electronic properties of the molecule, thereby influencing its behavior in chemical reactions.

For example, the introduction of additional electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the boron atom and the nucleophilicity of the aryl group. This can affect the rate and efficiency of cross-coupling reactions. Studies on other aryl boronic acids have shown that modifications on the boron-containing ring can attenuate their reaction rates.

Furthermore, the fluorine and nitro groups themselves can be subjects of modification to create analogues with different reactivity profiles. The nitro group, for instance, can be reduced to an amino group, which can then be further functionalized. This transformation significantly alters the electronic nature of the phenyl ring, making it more electron-rich and potentially more reactive in certain coupling reactions.

The development of novel Sanger-type reagents, such as 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate, allows for the versatile functionalization of alcohols. nih.gov This suggests a pathway to create ether-linked analogues of this compound, where the diazonium group can be used for various transformations, including palladium-catalyzed cross-coupling reactions. nih.gov

Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including aryl boronic acids. The goal is to develop more sustainable and environmentally friendly processes by reducing waste, avoiding hazardous solvents, and using milder reaction conditions.

For the synthesis of this compound, several green chemistry approaches can be considered. The use of water as a solvent in palladium-catalyzed borylation reactions is a significant advancement. Micellar catalysis, where the reaction takes place in nano-sized aggregates in water, has been shown to be effective for the borylation of aryl bromides. organic-chemistry.org This approach can reduce the reliance on volatile organic solvents.

Another green strategy is the use of visible-light photoredox catalysis. This method can facilitate the borylation of aryl halides under mild conditions, often at room temperature, using a photocatalyst. organic-chemistry.org This avoids the need for high temperatures and can lead to cleaner reactions with higher energy efficiency.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is another key aspect of green chemistry. For instance, a one-pot sequence involving bromination and Pd-catalyzed cross-coupling can be used to generate highly substituted phenols from boronic acids. rsc.org A similar strategy could be envisioned for the synthesis and subsequent functionalization of this compound.

Furthermore, the choice of starting materials and reagents is crucial. The Sandmeyer-type borylation, which starts from anilines, can be considered a greener alternative to methods requiring organometallic reagents that are sensitive to air and moisture. rsc.org Research into the use of more benign oxidants, such as hydrogen peroxide in combination with a catalyst, for the ipso-hydroxylation of boronic acids to phenols also represents a move towards greener synthetic protocols. rsc.org

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrophenylboronic Acid

Role of Boronic Acid Moiety in Chemical Transformations

The boronic acid group, -B(OH)₂, is the cornerstone of the reactivity of 2-Fluoro-5-nitrophenylboronic acid. Its chemical behavior is characterized by its Lewis acidic nature and its capacity for reversible covalent bonding.

Lewis Acidity and Interactions with Nucleophiles

Boronic acids, including this compound, are recognized as mild Lewis acids. wikipedia.orgchemicalbook.com This acidity stems from the boron atom's empty p-orbital, which can accept a pair of electrons from a Lewis base, also known as a nucleophile. wikipedia.orglibretexts.org The interaction involves the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the boron atom. libretexts.org In aqueous solutions, boronic acids exist in equilibrium with their boronate forms. nih.govsemanticscholar.org

The Lewis acidic character of the boron center facilitates interactions with various nucleophiles. nih.gov For instance, the carbonyl oxygen of a molecule can act as a Lewis base, donating a pair of electrons to a metal cation, which is a Lewis acid. libretexts.org While neutral amines are nucleophilic, protonated ammonium (B1175870) cations are not, highlighting the importance of the electronic state of the nucleophile in these interactions. libretexts.org

Reversible Covalent Bond Formation with Diols and Catechols

A key feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in carbohydrates and catechols. acs.orgmdpi.com This reaction involves the condensation of the boronic acid with the diol to form a cyclic boronic ester. wikipedia.orgchemicalbook.commdpi.com This reversible process is the foundation for the use of phenylboronic acids as receptors and sensors for saccharides. acs.orgnih.gov The equilibrium of this reaction can be influenced by various factors and is often driven towards the formation of the ester by removing water, for example, by using a Dean-Stark apparatus. wikipedia.orgchemicalbook.com

Influence of Fluoro and Nitro Substituents on Reactivity

The fluorine and nitro groups attached to the phenyl ring of this compound exert significant electronic and steric effects, thereby modulating its reactivity.

Electronic Effects of Fluorine and Nitro Groups

The introduction of electron-withdrawing groups, such as fluorine and nitro groups, into the phenyl ring of a boronic acid has a substantial impact on its electronic properties. nih.gov Fluorine, being highly electronegative, exerts a strong inductive effect. mdpi.com The nitro group is also a powerful electron-withdrawing group. These effects are reflected in the Hammett constants for various substituents. mdpi.com

The presence of these electron-withdrawing substituents can influence the outcomes of chemical reactions. For example, in palladium-catalyzed cross-coupling reactions, both electron-rich and electron-poor para-substituted boronic acids can afford desired products in good yields. nih.gov However, arylboronic acids with electron-withdrawing meta-substituents have been observed to perform less effectively than those with electron-donating substituents. nih.gov

Steric Hindrance and Ortho-Substituent Effects

The placement of substituents on the phenyl ring, particularly in the ortho position relative to the boronic acid group, can introduce steric hindrance. This can affect the approach of reactants and influence reaction rates and pathways. While detailed studies specifically on the steric effects of the ortho-fluoro group in this compound are not extensively available in the provided results, computational studies on other substituted phenylboronic acids have shown that even slight rotations of attached groups can impact the hydrogen bonding networks. nih.gov

The ortho-fluoro substituent can also participate in intramolecular interactions. For instance, the formation of an intramolecular B-O···F hydrogen bond has been observed to have the strongest effect on increasing the acidity of fluorinated phenylboronic acids. mdpi.com

Impact on pKa and its Implications for Reactivity

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that influences its reactivity. The introduction of electron-withdrawing groups like fluorine and nitro groups generally lowers the pKa of the boronic acid, making it more acidic. nih.gov For instance, the introduction of a fluorine substituent into phenylboronic acids increases their acidity, with the effect being dependent on the substituent's position. mdpi.com The strongest increase in acidity is observed for the ortho position due to the potential for intramolecular hydrogen bonding. mdpi.com

A lower pKa value is generally associated with a greater affinity for binding with diols. nih.gov This is because the more acidic boronic acid is more readily converted to the tetrahedral boronate anion, which is the species that reacts with diols. This enhanced reactivity at lower pH is particularly desirable in applications like boronate affinity chromatography for the separation of biomolecules. nih.gov

Table of Hammett Constants for Fluoro-substituents mdpi.com

| Substituent | σ_m | σ_p |

| F | 0.34 | 0.06 |

| CF₃ | 0.43 | 0.54 |

| OCF₃ | 0.35 | 0.35 |

Mechanistic Pathways in Key Reactions

The reactivity of this compound is defined by the interplay of its boronic acid functional group and the electronic effects of the fluoro and nitro substituents on the aromatic ring. Understanding the mechanistic pathways through which this compound participates in various chemical transformations is crucial for its effective application in organic synthesis.

Suzuki-Miyaura Coupling Mechanisms Involving this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. organic-chemistry.orgbeilstein-journals.org The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. ubc.ca

The presence of the electron-withdrawing nitro and fluoro groups on this compound significantly influences its reactivity in the Suzuki-Miyaura coupling. Electron-withdrawing substituents on the arylboronic acid can increase its Lewis acidity, which can affect the rate of transmetalation. nih.gov While boronic acids with electron-donating groups generally lead to better yields, those with electron-withdrawing groups are also effective coupling partners. cdnsciencepub.com

The mechanistic cycle involving this compound can be described as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species.

Transmetalation: This is a crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. organic-chemistry.org The 2-fluoro-5-nitrophenylboronate then reacts with the Pd(II) complex. The rate of this step can be influenced by the nature of the substituents on the boronic acid. nih.gov

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that a common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This can be more pronounced for certain heteroaromatic or electron-deficient boronic acids.

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description | Role of this compound |

| Oxidative Addition | A Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. | Not directly involved in this step. |

| Transmetalation | The organic group is transferred from the boronate to the Pd(II) complex. | The electron-withdrawing groups may influence the rate of transfer from the activated boronate. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the product and regenerating the Pd(0) catalyst. | The 2-fluoro-5-nitrophenyl group is incorporated into the final biaryl product. |

Petasis Reaction Mechanisms

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that synthesizes substituted amines from an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgacs.org The reaction proceeds through a series of equilibrium steps. organic-chemistry.org

The mechanism is initiated by the condensation of the amine and the carbonyl compound (often an aldehyde or a ketone) to form a reactive iminium ion. The boronic acid then plays a crucial role. It is proposed that the boronic acid interacts with the intermediate species, facilitating the transfer of its organic substituent to the iminium ion. A proposed intramolecular transfer can occur via an adduct, which makes the addition irreversible and often leads to high yields. organic-chemistry.org

The scope of the Petasis reaction includes electron-poor boronic acids like this compound. However, reactions involving such electron-deficient partners may require more forcing conditions, such as elevated temperatures, sometimes achieved through microwave irradiation, to proceed efficiently. organic-chemistry.orgresearchgate.netorganic-chemistry.org Studies have shown that while electron-rich boronic acids tend to give better yields, the use of microwave conditions can significantly improve the outcomes for electron-poor systems. organic-chemistry.org

Table 2: Mechanistic Steps of the Petasis Reaction with this compound

| Step | Description | Role of this compound |

| Iminium Ion Formation | An amine and a carbonyl compound condense to form an iminium ion. | Not directly involved in this step. |

| Boronate Formation and Adduct Formation | The boronic acid reacts with an intermediate to form a boronate species which then forms an adduct with the iminium ion. | Forms a boronate that participates in the key C-C bond-forming step. |

| Nucleophilic Transfer | The 2-fluoro-5-nitrophenyl group is transferred from the boron to the iminium carbon. | Acts as the nucleophilic partner, delivering the aryl group. |

| Product Formation | The resulting intermediate hydrolyzes to yield the final substituted amine product. | The 2-fluoro-5-nitrophenyl moiety is incorporated into the product structure. |

Other Catalytic Cycles (e.g., Dehydration, Carbonyl Condensation, Acylation, Alkylation, Cycloaddition)

While most prominently used as a coupling partner, the boronic acid functionality allows this compound to potentially participate in or catalyze other reactions.

Dehydration: Boronic acids can act as Lewis acid catalysts in dehydration reactions, such as the conversion of alcohols to alkenes. libretexts.org The general mechanism involves the coordination of the alcohol's hydroxyl group to the boron atom, forming an alkyloxonium-like intermediate that facilitates the elimination of water. libretexts.org

Carbonyl Condensation: In reactions like the aldol (B89426) condensation, an enolate reacts with a carbonyl compound. vanderbilt.edu While typically base- or acid-catalyzed, boronic acids can potentially influence these reactions by acting as Lewis acids to activate the carbonyl electrophile.

Acylation and Alkylation: Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions catalyzed by strong Lewis acids like AlCl₃. byjus.comorganicchemistrytutor.commasterorganicchemistry.com These reactions involve the generation of an acylium ion or a carbocation, which then attacks the aromatic ring. byjus.com While not a typical catalyst, a boronic acid's Lewis acidity could, in principle, play a role, though this is not a standard application.

Cycloaddition: Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules. libretexts.org These reactions are governed by orbital symmetry rules. The involvement of boronic acids in these reactions is less common, but they can be part of the diene or dienophile, or in some cases, act as a Lewis acid catalyst to accelerate the reaction. rsc.org

Boronic Acid Degradation in Copper-Catalyzed Reactions

A significant side reaction for boronic acids, particularly in transition-metal-catalyzed processes, is their degradation. wikipedia.org In copper-catalyzed reactions, a key degradation pathway is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.orgrsc.org

The mechanism of copper-catalyzed protodeboronation can be influenced by the reaction conditions, including the presence of oxygen and the nature of the solvent. rsc.orglookchem.com Studies have shown that copper salts like CuSO₄ can efficiently catalyze this degradation. rsc.orglookchem.com The process is often promoted by oxygen. rsc.org

For arylboronic acids with electron-withdrawing substituents, like this compound, the propensity for protodeboronation can be significant. acs.org Mechanistic investigations have revealed that both the boronic acid and its corresponding boronate can undergo protodeboronation through different pathways. The presence of ortho-substituents, such as the fluorine atom in this compound, can also accelerate the rate of this degradation reaction. acs.org In the context of developing copper-mediated radiofluorination for PET imaging, it has been noted that high temperatures and strong donor ligands can exacerbate copper-mediated protodeboronation. researchgate.net

Applications of 2 Fluoro 5 Nitrophenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions beyond Suzuki-Miyaura

While extensively used in Suzuki-Miyaura couplings, the utility of 2-fluoro-5-nitrophenylboronic acid extends to other important transformations for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a primary application of this compound for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds. googleapis.comgoogleapis.com However, boronic acids as a class are known to participate in other C-C bond-forming reactions, such as the Heck or Sonogashira couplings, although specific examples detailing the use of this compound in these particular transformations are less commonly reported in readily available literature. kanto.co.jp The reactivity of the boronic acid is often directed towards the highly efficient and robust Suzuki-Miyaura protocol.

C-N and C-O Bond Formation

The formation of carbon-heteroatom bonds is critical in the synthesis of pharmaceuticals and other functional materials. This compound has been utilized in these types of reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. In the synthesis of 3-arylquinolines, an intermediate derived from the Suzuki coupling of this compound can undergo subsequent amination reactions. escholarship.orgrsc.org This demonstrates a multi-step synthetic route where the boronic acid fragment is first incorporated via C-C coupling and the resulting structure is then modified via C-N coupling.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring activates it for nucleophilic aromatic substitution. In the synthesis of novel triazolopyridine-based derivatives, after an initial Suzuki coupling using this compound, the resulting intermediate undergoes an SNAr reaction with various substituted phenols. nih.gov This step displaces the fluorine atom to form a C-O bond, showcasing the dual reactivity of the molecule.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Ref. |

| Nucleophilic Aromatic Substitution (C-O formation) | Substituted Phenol | Cs₂CO₃, DMSO | Aryl ether | nih.gov |

| Buchwald-Hartwig Amination (C-N formation) | Amines | Pd(OAc)₂, XPhos, K₃PO₄ | Aryl amine | escholarship.orgrsc.org |

Applications in Triazole Formation via Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazoles. This compound can serve as a key starting material for one of the components in this reaction. The synthesis involves the conversion of the nitro group to an amine, which is then transformed into an azide (B81097).

In one documented procedure, this compound is first reduced using zinc powder to form the corresponding aniline (B41778) derivative. ucl.ac.uk This intermediate is then treated with sodium nitrite (B80452) and sodium azide to generate the azido-phenylboronic acid. ucl.ac.uk This azido-functionalized boronic acid is a precursor that can then react with various alkynes via click chemistry to produce a diverse library of triazole-containing compounds. ucl.ac.ukgoogle.com This approach is valuable for creating novel compounds for applications such as enzyme inhibition. ucl.ac.uk

Role as a Building Block for Complex Molecules

The inherent functionality of this compound makes it an ideal starting point for the synthesis of more complex and high-value molecules, including biaryl compounds and diverse heterocyclic systems.

Synthesis of Biaryl Compounds

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl linkages. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and high efficiency. The compound is coupled with various aryl halides or triflates to generate substituted biaryl structures, which are common motifs in pharmaceuticals and advanced materials. For instance, it has been coupled with bromo-substituted heterocycles to create intermediates for potential cancer therapeutics. googleapis.comgoogleapis.com

| Aryl Halide Partner | Catalyst | Base | Solvent System | Product | Ref. |

| 6-Bromo-3-methyl- Current time information in Bangalore, IN.patsnap.comcore.ac.uktriazolo[4,3-a]pyridine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 6-(2-Fluoro-5-nitrophenyl)-3-methyl- Current time information in Bangalore, IN.patsnap.comcore.ac.uktriazolo[4,3-a]pyridine | nih.gov |

| 3-Chloro-4-methylquinoline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 3-(2-Fluoro-5-nitrophenyl)-4-methylquinoline | rsc.org |

| Bromo-substituted Benzocycloheptene derivative | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / Ethanol / H₂O | 2-Fluoro-5-nitrophenyl substituted benzocycloheptene | googleapis.com |

| Bromo-substituted starting material | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 2-Fluoro-5-nitrophenyl substituted product | googleapis.com |

Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound serves as a versatile building block for introducing a functionalized phenyl ring into various heterocyclic scaffolds.

Triazolopyridines: In the development of HIV-1 latency reversing agents, this compound was coupled with 6-bromo-3-methyl- Current time information in Bangalore, IN.patsnap.comcore.ac.uktriazolo[4,3-a]pyridine using a Suzuki reaction. nih.gov The resulting intermediate was further elaborated through substitution of the fluorine atom and reduction of the nitro group to build a library of potent triazolopyridine-based inhibitors. nih.gov

Quinolines: The synthesis of 3-aryl quinolines has been achieved by coupling this compound with 3-chloro-4-methylquinoline. escholarship.orgrsc.org These quinoline (B57606) structures can be precursors for developing molecules with specific biological activities.

These examples highlight a common strategy: an initial Suzuki-Miyaura coupling to install the 2-fluoro-5-nitrophenyl moiety, followed by subsequent reactions (e.g., SNAr, reduction of the nitro group) to complete the synthesis of the target heterocyclic system.

Accessing Fluorinated and Nitrated Scaffolds

This compound serves as a critical building block in organic synthesis for the introduction of both a fluorine atom and a nitro group into more complex molecular structures. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. chemimpex.com This reagent is particularly valuable because electron-deficient and ortho-substituted arylboronic acids demonstrate considerable utility and specific reactivity in such transformations. acs.org

The presence of the ortho-fluoro and meta-nitro substituents on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity and selectivity of the boronic acid in coupling reactions. chemimpex.com The fluorine atom can enhance reactivity and selectivity, making it a favored reagent for creating diverse biaryl compounds, which are pivotal scaffolds in the development of pharmaceuticals and agrochemicals. chemimpex.com Research on analogous compounds, such as (2-nitrophenyl)boronic acid for synthesizing 2-nitrobiphenyls and 2-chloro-5-nitrophenylboronic acid for various biaryls, substantiates the role of this functional group pattern in accessing specifically substituted scaffolds. These reactions provide a direct pathway to complex molecules that are otherwise challenging to synthesize.

The table below details research findings on the use of analogous substituted phenylboronic acids in synthesis, illustrating the types of scaffolds that can be accessed.

| Reagent | Reaction Type | Product Scaffold | Research Focus |

| (2-Nitrophenyl)boronic acid | Suzuki Cross-Coupling | 2-Nitrobiphenyls | Development of protocols for synthesizing nitrated biaryl systems. |

| 2-Chloro-5-nitrophenylboronic acid | Suzuki-Miyaura Coupling | Substituted Biaryls | Formation of biaryl compounds as building blocks for materials and drugs. |

| 2-Fluoro-5-nitrobenzoic acid * | Nucleophilic Aromatic Substitution (SNAr) | Dibenz[b,f]oxazepin-11(10H)-ones | Synthesis of heterocyclic compounds for pharmaceutical applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Note: 2-Fluoro-5-nitrobenzoic acid is a structural analog, and its reactions demonstrate the utility of the 2-fluoro-5-nitro substitution pattern in building complex scaffolds. |

Catalytic Applications

Beyond its role as a stoichiometric reagent in cross-coupling reactions, this compound and related organoboron compounds possess catalytic capabilities. acs.org Their function as catalysts is rooted in the Lewis acidic nature of the boron atom, a characteristic that is modulated by the electronic effects of the substituents on the aromatic ring. mdpi.com

Organoboron Acid Catalysis

Arylboronic acids are recognized as a versatile class of Lewis acid catalysts. mdpi.com The catalytic activity of this compound is significantly enhanced by its specific substitution pattern. The presence of strongly electron-withdrawing groups—the fluorine atom at the ortho position and the nitro group at the meta position—increases the electrophilicity (Lewis acidity) of the boron center. acs.org This heightened acidity allows the boronic acid to more effectively activate substrates in a variety of organic transformations.

Kinetic studies on the protodeboronation of a range of substituted arylboronic acids have provided quantitative insight into these electronic effects. For instance, a 3,5-dinitro-substituted boronic acid was found to undergo this reaction approximately 100 times faster than less electron-deficient analogs. acs.org Furthermore, the addition of an ortho-fluoro substituent can accelerate the reaction by a factor of roughly 2.5 x 10⁴, highlighting the profound impact of this specific substitution on the compound's reactivity and catalytic potential. acs.org

The table below summarizes the impact of substituents on the reactivity of arylboronic acids, based on kinetic data from protodeboronation studies.

| Substituent(s) | Relative Reactivity Effect | Scientific Finding |

| 3,5-Dinitro | ~100-fold rate increase | The 3,5-dinitro-substituted boronic acid is an outlier, reacting much faster than other singly substituted acids. acs.org |

| ortho-Fluoro | ~2.5 x 10⁴-fold rate acceleration | An ortho-fluoro substituent dramatically accelerates the rate of protodeboronation compared to the non-fluorinated parent compound. acs.org |

| -CF₃, -NO₂ | Consistent small deviations | In ortho-fluorinated systems, additional electron-withdrawing groups like trifluoromethyl and nitro cause further, predictable rate accelerations. acs.org |

Bifunctional Catalysis and Assisted Catalysis

The catalytic utility of organoboron compounds can be expanded through advanced strategies such as bifunctional and assisted catalysis. mdpi.com Recent progress in catalysis has seen the development of supramolecular catalytic systems based on "Lewis acid assisted Lewis acid" (LLA) or "Lewis acid assisted Brønsted acid" (LBA) strategies. mdpi.com In these systems, a borane, acting as a primary Lewis acid, coordinates to a second catalyst to enhance its activity and control selectivity. mdpi.com

Given its strong Lewis acidity, this compound is a candidate for use in such assemblies. It could potentially act as the Lewis acid component that assists a chiral Brønsted acid (e.g., a phosphoric acid) to form a highly effective and enantioselective supramolecular catalyst. mdpi.com Furthermore, the structure of this compound, containing both a Lewis acidic boron center and Brønsted acidic B(OH)₂ hydroxyl groups, presents the possibility for bifunctional catalysis, where both functionalities participate concertedly in a reaction mechanism to activate substrates.

| Catalysis Concept | Description | Role of Arylboronic Acid |

| Lewis Acid Assisted Brønsted Acid (LBA) | A Lewis acid combines with a Brønsted acid to form a more potent supramolecular catalyst. mdpi.com | Acts as the Lewis acid component to enhance the acidity and modulate the steric environment of the Brønsted acid. mdpi.com |

| Lewis Acid Assisted Lewis Acid (LLA) | A primary Lewis acid coordinates with a Lewis acidic catalyst to increase its activity. mdpi.com | Could serve as the primary Lewis acid activator in a cooperative system. mdpi.com |

| Bifunctional Catalysis | A single catalyst possesses two distinct functionalities (e.g., Lewis and Brønsted acidic sites) that work together. | The boron center acts as a Lewis acid, while the -B(OH)₂ groups can act as Brønsted acids or hydrogen bond donors. |

Development of Boron-Containing Drugs and Therapeutics

The incorporation of boron into drug candidates has led to the discovery of potent and effective therapeutics. Boronic acids, in particular, are of great interest due to their unique chemical properties that allow for targeted interactions with biological molecules.

Enzyme Inhibition (e.g., Proteasome Inhibitors)

Boronic acids have been successfully utilized as enzyme inhibitors, most notably in the development of proteasome inhibitors for cancer therapy. The boronic acid moiety can form a stable, yet reversible, covalent bond with the catalytic serine residue in the active site of enzymes like the proteasome. This mechanism of action has been exemplified by the FDA-approved drug Bortezomib, a dipeptide boronic acid that is a potent and selective inhibitor of the 26S proteasome. mdpi.com

While the general class of boronic acids has proven effective as enzyme inhibitors, specific research detailing the synthesis and evaluation of this compound derivatives as direct proteasome inhibitors is not extensively available in the current literature. bldpharm.comsigmaaldrich.com However, the inherent reactivity of the boronic acid group suggests that derivatives of this compound could be designed and synthesized to target specific enzymes, representing a promising area for future research. The presence of the fluorine and nitro groups on the phenyl ring could be exploited to modulate the electronic properties and binding interactions of potential inhibitors, possibly leading to enhanced potency and selectivity. nih.gov

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (B1234237) (¹⁰B) atoms with low-energy thermal neutrons. nih.gov This reaction produces high-energy alpha particles and lithium-7 (B1249544) nuclei that can selectively destroy cancer cells containing a sufficient concentration of ¹⁰B. nih.govnih.gov The success of BNCT is highly dependent on the development of boron delivery agents that can selectively accumulate in tumor tissues. nih.gov

The most commonly used boron delivery agents in clinical trials are L-boronophenylalanine (BPA) and sodium borocaptate (BSH). nih.govmdpi.com There is ongoing research to develop next-generation boron carriers with improved tumor selectivity and accumulation. mdpi.com While this compound contains a boron atom, its direct application or evaluation as a BNCT agent has not been reported in the reviewed literature. However, its structure presents possibilities for its use as a precursor or building block for more complex BNCT agents. The fluoro and nitro-substituted phenyl ring could be chemically modified to attach tumor-targeting moieties, potentially leading to novel boron delivery systems.

Use in Drug Discovery and Scaffold Design

The versatility of this compound as a chemical building block makes it a valuable tool in drug discovery and the design of new molecular scaffolds with potential biological activity.

Preparation of Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its boronic acid functional group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide range of partners. This chemical reactivity enables the construction of complex molecular architectures.

While specific examples of highly potent, biologically active molecules synthesized directly from this compound are not extensively documented in the public domain, its commercial availability and the reactivity of its functional groups suggest its utility in the generation of compound libraries for high-throughput screening in drug discovery programs. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications and the introduction of diverse functionalities to explore a wider chemical space.

Exploration of Structure-Activity Relationships

The systematic modification of a lead compound and the evaluation of the resulting biological activity is a cornerstone of medicinal chemistry, known as the exploration of structure-activity relationships (SAR). The substituted phenyl ring of this compound provides three distinct points for chemical modification: the boronic acid, the fluorine atom, and the nitro group.

Sensing and Detection Systems

Boronic acids have garnered significant attention for their potential in the development of chemical sensors, particularly for the detection of saccharides and other diol-containing molecules. The principle behind this application lies in the reversible formation of cyclic boronate esters between the boronic acid and the cis-diol moieties of the target analyte. This binding event can be coupled to a signaling mechanism, such as a change in fluorescence, to generate a detectable response. mdpi.com

Despite the general promise of boronic acids in sensing applications, the scientific literature does not currently contain specific examples of sensing or detection systems that utilize this compound as the recognition element. The presence of the fluorine and nitro substituents could potentially modulate the Lewis acidity of the boron atom, thereby influencing its binding affinity and selectivity for different diols. This suggests that this compound and its derivatives could be explored as novel components in the design of fluorescent or colorimetric sensors for biologically relevant analytes.

Saccharide and Diol Recognition

The fundamental principle behind the use of boronic acids for saccharide recognition is their ability to form reversible covalent complexes, specifically cyclic boronate esters, with molecules containing 1,2- or 1,3-diol functionalities. nih.gov This interaction is a key feature of molecular recognition, where selectivity arises from carefully matched electronic and geometric elements between the boronic acid (the host) and the saccharide (the guest). pageplace.de

The binding of a diol to a boronic acid typically lowers the pKa of the boronic acid. This means that in a pH range between the pKa of the free boronic acid and the pKa of the boronic acid-diol complex, the boron atom transitions from a neutral, trigonal planar state to an anionic, tetrahedral state upon binding. figshare.com This change in structure and electron density is crucial for signaling the recognition event.

The presence of electron-withdrawing groups, such as the fluoro and nitro groups in this compound, significantly lowers the pKa compared to unsubstituted phenylboronic acid. This enhanced acidity allows for strong diol binding to occur at neutral pH, a critical requirement for applications in biological systems. nih.govnih.gov For instance, this compound has a pKa of 6, which is considerably lower than that of many other phenylboronic acid derivatives, enabling more effective complexation in physiological environments. researchgate.net

Table 1: Comparison of pKa Values for Various Phenylboronic Acid Derivatives

| Compound | pKa | Key Feature |

|---|---|---|

| Phenylboronic acid | 8.8 | Unsubstituted reference |

| 3-Methoxycarbonyl-5-nitrophenyl boronic acid | ~7.2 | Electron-withdrawing groups |

| This compound | 6.0 | Strong electron-withdrawing groups |

Fluorescent Probes and Biosensors

The ability of this compound to bind saccharides at physiological pH makes it a prime candidate for incorporation into fluorescent probes and biosensors. nih.gov A common design for such sensors involves linking a boronic acid recognition unit to a fluorophore. nih.gov

A popular mechanism for these sensors is Photoinduced Electron Transfer (PET). In the unbound state, a nearby amine group can interact with the boronic acid, and this system can quench the fluorescence of the attached fluorophore. pageplace.de When the boronic acid binds to a saccharide, the formation of the anionic tetrahedral boronate ester disrupts the PET process. This disruption "turns on" the fluorescence, providing a clear optical signal of the binding event. pageplace.de The strong Lewis acidity of this compound enhances its affinity for diols, making it a highly effective trigger for such PET-based sensors.

This technology has been applied to create probes for detecting bacteria, which have a thick, saccharide-rich peptidoglycan layer on their cell surface. nih.gov By targeting these surface monosaccharides, fluorescent receptors containing boronic acids can be used for bacterial labeling and detection. nih.gov

Table 2: Examples of Boronic Acid-Based Fluorescent Sensing Systems

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Wulff-type boronic acid probe | Monosaccharides on bacteria | Fluorescence enhancement | nih.gov |

| o-aminomethylphenylboronic acid sensors | Saccharides (e.g., d-glucose) | Fluorescence quenching/enhancement | nih.gov |

| Multi-component boronic acid probe | Carbohydrate-based antibiotics | Differential fluorescence patterns | nih.gov |

Glucose-Responsive Systems for Drug Delivery

Phenylboronic acid (PBA) and its derivatives are at the forefront of research into "smart" or glucose-responsive drug delivery systems, particularly for the automated release of insulin (B600854). nih.govrsc.org These systems aim to mimic the function of the pancreas by releasing drugs only when blood glucose levels are high. nih.gov

The primary mechanism is based on competitive binding. In these systems, a drug like glycosylated insulin is bound to a polymer matrix containing boronic acid moieties. When glucose is present in the surrounding environment, it competes with the glycosylated drug for the boronic acid binding sites. nih.gov As glucose has a high affinity for boronic acids, it displaces the drug from the polymer matrix, leading to its release.

The effectiveness of these systems depends on the boronic acid's ability to bind glucose under physiological conditions (neutral pH). Derivatives with electron-withdrawing groups, such as fluoro- and carboxy-substituted PBAs, are often used to ensure a strong response. nih.gov Hydrogels are a common platform for these systems, where changes in glucose concentration can cause the hydrogel to swell or shrink, modulating drug release. nih.govresearchgate.net Given its low pKa and high affinity for diols, this compound is a strong candidate for incorporation into such advanced drug delivery platforms.

Interaction with Biological Molecules

The chemistry of boron allows it to interact with a variety of essential biological molecules, influencing their structure and function.

Protein and Peptide Interactions

While direct, extensive research on the interaction between this compound and specific proteins is limited, the potential for such interactions is significant. Boronic acids can interact with proteins, particularly glycoproteins, which are proteins decorated with carbohydrate chains (glycans). numberanalytics.com These glycans often contain the cis-diol structures necessary for boronate ester formation.

Therefore, this compound could potentially bind to the saccharide portions of glycoproteins, modulating their function. This interaction could influence processes like cell signaling or enzyme activity. Boronic acids have also been shown to interact with other biological molecules containing diol functionalities, such as the catechol group found in neurotransmitters like dopamine. nih.gov

Boron Chemistry in Biological Systems

Boron is an essential micronutrient for many organisms, including plants. nih.govnih.gov Its biological importance stems from its unique ability to act as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. numberanalytics.com This property allows it to form stable, yet reversible, complexes with biomolecules that are rich in hydroxyl (-OH) groups, such as carbohydrates and glycoproteins. numberanalytics.com

The most significant interaction in biological systems is the formation of borate (B1201080) esters with molecules containing cis-diols on a five-membered (furanoid) ring structure. nih.gov This reaction is crucial for the structural integrity of plant cell walls, where boron cross-links pectic polysaccharides like rhamnogalacturonan II. numberanalytics.com This reversible cross-linking provides strength and flexibility to the cell wall. The fundamental ability of boron to form these covalent bonds with diols is the chemical basis for all the advanced applications of this compound in saccharide sensing and drug delivery.

Conclusion

2-Fluoro-5-nitrophenylboronic acid stands out as a highly useful and versatile building block in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a nitro group, makes it an important precursor for the construction of complex, functionalized aromatic compounds. The ability to participate efficiently in powerful transformations like the Suzuki-Miyaura cross-coupling reaction ensures its continued relevance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The ongoing advancements in catalytic systems will likely further expand the synthetic utility of this and other substituted arylboronic acids.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has been employed to investigate the properties of 2-Fluoro-5-nitrophenylboronic acid. These calculations are fundamental in understanding the molecule's geometry, stability, and electronic characteristics. For instance, DFT has been used to study the formation of bonds between this compound and glucose, providing insights into its potential as a glucose sensor. core.ac.uk Theoretical calculations based on DFT have also been utilized to determine properties such as the pKa of the boronic acid, which is a critical parameter for its interaction with other molecules in different pH environments. datapdf.com

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific, detailed docking studies for this compound are not extensively documented in dedicated publications, its role as a building block in the synthesis of inhibitors for enzymes like Klebsiella pneumoniae carbapenemase (KPC-2) suggests its importance in molecular recognition. ucl.ac.uk The general principle involves designing molecules that can fit into the active site of a target protein. For boronic acids, this often involves interaction with serine or threonine residues in the active site. The binding affinity, a measure of the strength of the interaction, can be predicted using scoring functions within the docking software. Studies on related boronic acid derivatives have shown that computational modeling can effectively predict binding orientations within the binding sites of various β-lactamases. researchgate.net

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of this compound, characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, significantly influences its reactivity. The electron-withdrawing nature of these substituents affects the Lewis acidity of the boronic acid group. Quantum chemical calculations can provide values for various reactivity parameters. For instance, the pKa of this compound has been reported as 6.0 in water, indicating its acidic nature. datapdf.com Studies on nitrophenyl boronic acids, in general, have explored how the position of the nitro group affects the stability and chromatographic behavior of their derivatives, which is directly related to their electronic properties. vt.edu

Modeling of Reaction Mechanisms and Transition States

Future Directions and Emerging Research Areas

Novel Catalytic Transformations Utilizing 2-Fluoro-5-nitrophenylboronic Acid

While not a catalyst itself, this compound is a pivotal reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. harvard.edulibretexts.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules like biaryls, which are common scaffolds in pharmaceuticals and functional materials. libretexts.org

The future in this area lies in expanding the scope and utility of this compound as a coupling partner. Research is directed towards developing more efficient and robust catalytic systems that can operate under milder conditions, with lower catalyst loadings and in greener solvents. mdpi.com The presence of the nitro and fluoro groups can influence the electronic properties of the boronic acid, affecting the efficiency of the transmetalation step in the catalytic cycle. libretexts.org

Emerging research focuses on leveraging these electronic properties. For instance, fluorinated phenylboronic acids have been studied in Suzuki-Miyaura reactions to synthesize fluorinated biphenyl (B1667301) derivatives, which are valuable in medicinal chemistry and materials science. mdpi.com While pentafluorophenylboronic acid has been shown to be a challenging substrate under normal conditions, specific catalytic systems using a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) have enabled its successful coupling. nih.gov Similar tailored approaches could be developed for this compound to overcome potential reactivity challenges and broaden its synthetic utility.

Table 1: Key Catalytic Reaction Involving Arylboronic Acids

| Reaction Name | Description | Role of Boronic Acid |

|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | A source of an organic group for the formation of a new carbon-carbon bond. |

Integration into Advanced Material Science and Polymer Synthesis

The unique properties of this compound make it a promising candidate for integration into advanced materials and polymers. Phenylboronic acids are known to be key components in the synthesis of functional polymers and self-assembling materials. rsc.org For example, amphiphilic block copolymers containing phenylboronic acid moieties can self-assemble into nanoparticles, which have potential applications in drug delivery. rsc.org

The incorporation of the 2-fluoro-5-nitrophenyl moiety could lead to materials with tailored electronic, optical, or recognition properties. The strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom can significantly alter the polymer's characteristics. These characteristics are sought after in the development of:

Organic Electronics: As a monomer for conductive polymers or materials for organic light-emitting diodes (OLEDs), where electronic properties are crucial.

Sensor Materials: The boronic acid group is well-known for its ability to reversibly bind with diols, such as those found in saccharides. nih.govmdpi.com This interaction can be exploited to create sensors where the binding event is transduced into a measurable signal (e.g., optical or electrochemical). The fluoro and nitro substituents could modulate the binding affinity and selectivity of such sensors.

High-Performance Polymers: The introduction of fluorine can enhance thermal stability and chemical resistance in polymers.

Future research will likely involve the synthesis and characterization of polymers and copolymers derived from this compound or its derivatives to explore these potential applications.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules that are held together by non-covalent intermolecular forces. Self-assembly is a key process in this field, where molecules spontaneously form ordered structures. msu.edu Phenylboronic acids are valuable building blocks in supramolecular chemistry due to their ability to form reversible covalent bonds with diols and their capacity to participate in hydrogen bonding, forming predictable supramolecular synthons. msu.edu

Research has demonstrated that phenylboronic acid derivatives can form self-assembled monolayers (SAMs) on surfaces like gold. nih.govmdpi.com These SAMs can be used to create functional interfaces for applications such as biosensors. For instance, a SAM of a phenylboronic acid derivative can selectively bind fructose, leading to a measurable change in the surface plasmon resonance (SPR) signal. mdpi.com

This compound is an excellent candidate for creating novel supramolecular structures. The nitro and fluoro groups can introduce additional intermolecular interactions, such as dipole-dipole interactions or specific hydrogen bonds, which could be used to direct the self-assembly process and stabilize the resulting architectures. Future work will explore the self-assembly of this compound on various surfaces and in solution to create new supramolecular materials with unique recognition, catalytic, or electronic properties.

Sustainable and Scalable Production Methods

The increasing demand for specialty chemicals like this compound in research and development necessitates the creation of sustainable and scalable production methods. While specific green synthesis routes for this compound are not yet widely published, general principles of green chemistry can be applied to its production.

A typical synthesis for a substituted phenylboronic acid might involve a multi-step process starting from a corresponding halogenated precursor. nih.gov For example, 5-Trifluoromethyl-2-formylphenylboronic acid is synthesized from the corresponding bromobenzaldehyde in a two-step reaction. nih.gov A plausible route for this compound could start from 1-bromo-2-fluoro-5-nitrobenzene.

Future research in this area will focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing highly efficient and recyclable catalysts to reduce waste and energy consumption.

Process Intensification: Utilizing technologies like flow chemistry to improve safety, efficiency, and scalability of the synthesis.

Developing such methods will be crucial for making this compound more accessible for its expanding applications while minimizing the environmental impact of its production.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-5-nitrophenylboronic acid via Suzuki-Miyaura coupling?

- Methodological Answer : Optimize reaction conditions using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos to stabilize the active catalytic species. Use a degassed solvent system (e.g., 1,4-dioxane/water) and a strong base (e.g., K₃PO₄) to facilitate transmetalation. Maintain stoichiometric excess of the boronic acid (1.3 equivalents) relative to the aryl halide to drive the reaction to completion. Post-reaction, purify via column chromatography or recrystallization to isolate the product .

Q. How does the nitro group in this compound influence its stability during storage?

- Methodological Answer : The electron-withdrawing nitro group increases acidity of the boronic acid, making it prone to hydrolysis. Store under inert conditions (argon/nitrogen) at low temperatures (-20°C or -80°C) in anhydrous solvents like THF or DMSO. Avoid prolonged exposure to moisture or acidic/basic environments, which can degrade the boronic acid to boric acid .

Q. What solvents are optimal for dissolving this compound in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s polar nitro and boronic acid groups. For aqueous-phase reactions, use mixed solvents like THF/water or dioxane/water. Pre-sonication or mild heating (40–50°C) can aid dissolution without decomposing the boronic acid .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions in or NMR shifts often arise from solvent effects or intermolecular interactions. Use deuterated solvents with controlled pH (e.g., CDCl₃ vs. DMSO-d₆) for consistency. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or spiking with authentic samples. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies improve regioselectivity in functionalizing this compound for complex heterocycle synthesis?

- Methodological Answer : Leverage the nitro group’s meta-directing effects to guide electrophilic substitution. For Pd-catalyzed coupling, employ directing groups (e.g., pyridine, phosphine ligands) to control cross-coupling sites. In photoredox reactions, use the fluorine atom’s inductive effect to modulate radical intermediate stability. Computational DFT studies can predict reactive sites for targeted functionalization .

Q. Why do some Suzuki-Miyaura reactions with this compound yield <50% despite optimized conditions?

- Methodological Answer : Low yields may stem from steric hindrance from the ortho-fluoro group or competing protodeboronation under basic conditions. Mitigate this by using bulky ligands (e.g., SPhos) to shield the boron center or adding stabilizing agents like ethylene glycol. Monitor reaction progress via TLC or in situ IR to terminate before side reactions dominate .

Q. How can hydrolysis of this compound be minimized in aqueous catalytic systems?

- Methodological Answer : Use pH-buffered conditions (pH 7–9) to balance boronic acid stability and catalytic activity. Add chelating agents (e.g., EDTA) to sequester metal ions that accelerate hydrolysis. Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to create a protective hydrophobic microenvironment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.